3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione
Brand Name: Vulcanchem
CAS No.: 13091-95-7
VCID: VC0082751
InChI: InChI=1S/C15H17NO5/c1-7-3-8(2)13(19)10(4-7)11(17)5-9-6-12(18)16-15(21)14(9)20/h3-4,9,14,19-20H,5-6H2,1-2H3,(H,16,18,21)
SMILES: CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione

CAS No.: 13091-95-7

Main Products

VCID: VC0082751

Molecular Formula: C15H17NO5

Molecular Weight: 291.3 g/mol

3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione - 13091-95-7

CAS No. 13091-95-7
Product Name 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione
Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
IUPAC Name 3-hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione
Standard InChI InChI=1S/C15H17NO5/c1-7-3-8(2)13(19)10(4-7)11(17)5-9-6-12(18)16-15(21)14(9)20/h3-4,9,14,19-20H,5-6H2,1-2H3,(H,16,18,21)
Standard InChIKey ZGJCDRKURNFGIO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C
Synonyms 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione
PubChem Compound 591131
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator